Surinamine Surinamine structure in first source
Brand Name: Vulcanchem
CAS No.: 537-49-5
VCID: VC21539936
InChI: InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1
SMILES: Array
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Surinamine

CAS No.: 537-49-5

Cat. No.: VC21539936

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Surinamine - 537-49-5

Specification

CAS No. 537-49-5
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1
Standard InChI Key AXDLCFOOGCNDST-VIFPVBQESA-N
Isomeric SMILES CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Canonical SMILES CNC(CC1=CC=C(C=C1)O)C(=O)O
Melting Point 293.0 °C

Introduction

Chemical Structure and Properties

N-Methyl-L-tyrosine has the molecular formula C₁₀H₁₃NO₃, containing a methyl group attached to the nitrogen atom of the amino group in L-tyrosine. This methylation enhances the compound's stability and bioavailability compared to other tyrosine derivatives .

Physical Properties

The compound exhibits specific optical rotation properties, with [α]D= +20 ± 2° (C=1.5 in 1M HCl) at 20°C, indicating its chiral nature . As a modified amino acid, it retains the phenol hydroxyl group characteristic of tyrosine while gaining new properties through N-methylation.

Structural Comparison with Related Compounds

N-Methyl-L-tyrosine differs from standard L-tyrosine by the addition of a methyl group on the nitrogen atom. This modification alters its interactions with enzymes and receptors while maintaining the core tyrosine structure. A closely related compound is 3-Hydroxy-N-methyl-L-tyrosine (also known as N-Methyl-L-DOPA), which has an additional hydroxyl group on the aromatic ring and the molecular formula C₁₀H₁₃NO₄ .

Biochemical Significance

N-Methyl-L-tyrosine is particularly important in biochemical research because of its relationship to neurotransmitter synthesis and metabolism. The compound's structure allows it to interact with various enzymatic pathways involved in catecholamine production.

Relation to Tyrosine Metabolism

Standard L-tyrosine is known to be a precursor for several important compounds including dopamine, norepinephrine, and epinephrine . These catecholamines play crucial roles in neurological function. The methylation of tyrosine creates a modified substrate that can interact with enzymes in the catecholamine synthesis pathway, potentially affecting neurotransmitter production and signaling.

Research Applications

N-Methyl-L-tyrosine has found numerous applications across various scientific disciplines, making it a valuable research tool in multiple fields.

Neuroscience Research

The compound serves as an important tool for studying neurotransmitter synthesis, particularly in understanding dopamine pathways . This application is particularly valuable for developing treatments for neurological disorders where dopamine signaling may be impaired. By acting on the tyrosine hydroxylase pathway, which typically converts tyrosine to L-DOPA, N-Methyl-L-tyrosine provides insights into neurotransmitter regulation in the brain.

Pharmaceutical Development

N-Methyl-L-tyrosine is employed in the synthesis of various pharmaceuticals, especially those targeting mood disorders . Its role in modulating neurotransmitter levels makes it particularly valuable for developing drugs that affect catecholamine pathways. The compound's enhanced stability and bioavailability compared to unmodified tyrosine contribute to its pharmaceutical utility.

Biochemical Studies

Researchers use N-Methyl-L-tyrosine to investigate protein interactions and enzyme activities, providing insights into metabolic pathways and cellular functions . By serving as an alternative substrate or inhibitor for various enzymes, the compound helps elucidate biochemical mechanisms at the cellular level.

Nutrition and Dietary Applications

The compound is explored for its potential benefits in dietary formulations aimed at enhancing cognitive function and mental well-being . While standard L-tyrosine is known for supporting stress response and cognitive performance under demanding conditions , the modified N-methyl version may offer different bioavailability or activity profiles that could be beneficial in specific nutritional applications.

Animal Studies

N-Methyl-L-tyrosine is frequently used in veterinary research to assess its effects on animal behavior and health, contributing to the development of better animal care products . These studies help bridge the gap between basic biochemical research and potential clinical applications in both veterinary and human medicine.

Comparison with Related Compounds

Understanding N-Methyl-L-tyrosine in the context of related compounds provides valuable insights into its unique properties and applications.

N-Methyl-L-tyrosine vs. N-Methyl-L-DOPA

N-Methyl-L-DOPA (3-Hydroxy-N-methyl-L-tyrosine) has the chemical formula C₁₀H₁₃NO₄ and includes an additional hydroxyl group on the aromatic ring compared to N-Methyl-L-tyrosine . This additional hydroxyl group changes the compound's interactions with biological systems, potentially affecting its role in catecholamine synthesis and other biochemical pathways.

Research Implications

N-Methyl-L-tyrosine's unique properties make it valuable for multiple research applications with significant implications for understanding and treating various conditions.

Future Research Directions

Given its applications in neuroscience and pharmaceutical development, further research on N-Methyl-L-tyrosine could explore:

  • Its potential role in treating neurodegenerative disorders

  • Detailed mechanisms of interaction with enzymes in the catecholamine synthesis pathway

  • Development of more specific pharmaceutical applications targeting mood and cognitive disorders

  • Exploration of its effects on stress resilience and cognitive performance under demanding conditions

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